7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione
Description
Properties
CAS No. |
906456-07-3 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
7-prop-2-enyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C11H16N2O2/c1-2-4-8-5-3-6-11(7-8)9(14)12-10(15)13-11/h2,8H,1,3-7H2,(H2,12,13,14,15) |
InChI Key |
UMKOMKQKXDZYCC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCC2(C1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Hydantoin Core Preparation :
-
Allylation :
Key Data
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Urea, diethyl oxalate, HCl | H₂O/EtOH | 70 | 6 | 65–78 |
| 2 | Allyl bromide, NaH | DMF | 80 | 12 | 70–85 |
Mechanistic Insight :
The allyl group is introduced via SN2 nucleophilic substitution at the hydantoin’s N-3 position, facilitated by deprotonation with a strong base.
Cyclization of Allyl-Functionalized Precursors
This method constructs the spirocyclic hydantoin core while simultaneously introducing the allyl group.
Procedure
-
Synthesis of Allyl-Urea Intermediate :
-
Acid-Catalyzed Cyclization :
Key Data
Advantage : Avoids separate alkylation steps, streamlining synthesis.
Palladium-catalyzed Tsuji–Trost allylation enables regioselective allyl group introduction.
Procedure
-
Substrate Preparation :
-
Intramolecular Allylation :
Key Data
Limitation : Requires specialized ligands and inert conditions.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Alkylation | Simple, scalable | Limited regioselectivity | 70–85 |
| Cyclization | One-pot synthesis | Long reaction times | 55–85 |
| Tsuji–Trost Allylation | High enantioselectivity | Costly catalysts | 75–88 |
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
7-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the allyl position.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 208.26 g/mol. Its structure includes a spirocyclic framework that is characteristic of many biologically active compounds. The unique arrangement of nitrogen atoms within the diazaspiro structure contributes to its diverse reactivity and potential biological activity.
Drug Discovery
The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development. Its spirocyclic nature is particularly valuable in medicinal chemistry due to its ability to mimic complex natural products.
- Case Study: Anticonvulsant Properties
Research has indicated that derivatives of diazaspiro compounds exhibit anticonvulsant properties. For example, N-phenylamino derivatives have shown significant activity in seizure models, suggesting that 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione could be explored further for neuropharmacological applications .
Molecular Recognition
The physicochemical properties of diazaspiro compounds facilitate their use in molecular recognition processes. Their ability to form specific interactions with biomolecules can be leveraged in designing sensors or probes for biological applications.
Photocatalysis
Recent studies have explored the use of diazaspiro compounds in photocatalytic reactions. The ability to generate N-centered radicals opens avenues for constructing complex organic molecules through multicomponent reactions . This application is particularly relevant in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 7-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirohydantoin derivatives exhibit diverse pharmacological activities influenced by substituent type, position, and stereochemistry. Below is a systematic comparison of 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione with structurally related analogs.
Substituent Position and Bioactivity
- 7-Methyl derivative (C9H14N2O2): Exhibits a molecular weight of 182.22 g/mol. This compound is marketed as a rare chemical for early-stage research .
- 8-Methyl-3-(4-methylphenylsulfonyl) derivative: Demonstrates hypoglycemic activity in male albino rats, with potency varying based on the methyl group's position (6-, 7-, or 8-methyl). The 8-methyl analog showed moderate glucose-lowering effects, suggesting positional sensitivity in antidiabetic applications .
- 7,7,9-Trimethyl derivative (C11H18N2O2) : Larger molecular weight (210.28 g/mol) and steric bulk may limit metabolic degradation. Safety data sheets highlight regulatory compliance but lack explicit toxicity profiles .
Aryl and Heteroatom Substitutions
- 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., 6-phenyl) : Substitutions at the 6-position with aryl groups (phenyl, methylphenyl, methoxyphenyl) yield compounds with moderate anticonvulsant activity. For instance, 6-(4-methoxyphenyl) derivatives show 50% yield in synthesis but reduced potency compared to sulfonamide analogs .
- 3-(4-Chlorophenylsulfonyl) derivatives : Sulfonyl groups enhance antidiabetic activity, with the 4-chlorophenyl variant exhibiting improved hypoglycemic effects over methyl-substituted counterparts .
- No bioactivity data are reported, but its molecular weight (238.28 g/mol) suggests favorable pharmacokinetics .
Structural and Functional Insights
- Spirocyclic Rigidity: Compared to non-spiro hydantoins, the fused cyclohexane ring enhances metabolic stability and target binding specificity, as seen in anticonvulsant and antidiabetic analogs .
Biological Activity
The compound 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione , also known by its CAS number 714-61-4, is a member of the diazaspiro series, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₂O₂ |
| Molecular Weight | 208.257 g/mol |
| LogP | 1.6409 |
| Polar Surface Area (PSA) | 52.9 Ų |
Structure
The structure of 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione features a spirocyclic arrangement that contributes to its unique biological properties.
Research indicates that compounds within the diazaspiro class often exhibit significant interactions with biological targets such as enzymes and receptors. The specific mechanism of action for 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione has not been extensively documented; however, related compounds have shown promise in targeting oncogenic pathways.
Antitumor Activity
One notable study explored the antitumor effects of similar diazaspiro compounds on cancer cell lines. For instance, derivatives that share structural similarities with 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione demonstrated potent inhibition of the KRAS G12C mutation in non-small cell lung cancer models . This highlights the potential for therapeutic applications in oncology.
In Vivo Studies
In vivo studies using xenograft mouse models have shown that certain derivatives exhibit dose-dependent antitumor effects. For example, a related compound was reported to significantly reduce tumor size in treated mice compared to controls . Although specific data on 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is limited, these findings suggest a promising avenue for further exploration.
Study on Structural Variants
A comparative analysis of various diazaspiro compounds revealed that modifications at specific positions significantly altered their biological activity. For example, compounds with different alkyl substitutions at the nitrogen atoms exhibited varied affinities for target proteins involved in cellular proliferation and apoptosis . This suggests that structural modifications can be exploited to enhance the efficacy of 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione.
Synthesis and Evaluation
Synthesis routes for diazaspiro compounds have been optimized to yield high-purity products suitable for biological evaluation. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times . These advancements facilitate the exploration of biological activities through systematic evaluation of various derivatives.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione?
Answer:
The synthesis of spirocyclic compounds like this typically involves cyclization reactions with propenyl derivatives. For example, analogous routes use tetrahydropyran-4-carbonitrile and alkyl halides (e.g., 1-bromo-2-fluoroethane) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF . Key steps include:
- Nucleophilic substitution to introduce the propenyl group.
- Spirocyclization via intramolecular amide formation.
- Purification via column chromatography or preparative TLC (e.g., heptane/dichloromethane/methanol mixtures) to isolate the product .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- NMR (¹H/¹³C): Assign spirocyclic protons (e.g., δ 1.2–2.8 ppm for cyclohexane protons) and confirm the propenyl group (δ 5.0–5.8 ppm for allylic protons).
- X-ray crystallography: Resolve spiro junction geometry (e.g., torsion angles of ~90° between fused rings) .
- Mass spectrometry (HRMS): Validate molecular weight (C₁₁H₁₄N₂O₂; theoretical 214.11 g/mol) .
Advanced: How to resolve contradictions in spectral data during characterization?
Answer:
- Cross-validation: Compare experimental NMR data with computational predictions (DFT or molecular modeling).
- Dynamic NMR: Analyze coalescence temperatures for conformational flexibility in the spiro system.
- Isotopic labeling: Trace reaction intermediates to confirm regiochemistry (e.g., ¹⁵N labeling for amide groups) .
Advanced: What computational approaches predict physicochemical properties (e.g., solubility, pKa)?
Answer:
- Quantum mechanics (QM): Calculate pKa values (e.g., predicted ~10.12 for amide protons) using software like Gaussian or COSMO-RS .
- Molecular dynamics (MD): Simulate solubility in solvents (e.g., logP ~1.26) .
- Docking studies: Screen for potential bioactivity (e.g., anticonvulsant targets) based on structural analogs .
Basic: What are the safety protocols for handling this compound?
Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Avoid aerosol formation; work in a fume hood.
- Storage: Keep in airtight containers at 2–8°C in a dry environment .
Advanced: How to assess metabolic stability in biological systems?
Answer:
- In vitro assays: Use liver microsomes (e.g., human CYP450 enzymes) to monitor oxidation of the propenyl group.
- LC-MS/MS: Quantify degradation products (e.g., epoxides or diols).
- Structure-activity relationship (SAR): Compare with analogs (e.g., 8-oxa derivatives) to identify metabolic hotspots .
Advanced: How to design SAR studies for optimizing bioactivity?
Answer:
- Substituent variation: Replace the propenyl group with cyclopropymethoxy or fluorophenylsulfonyl groups to modulate lipophilicity .
- Stereochemical analysis: Synthesize enantiomers (e.g., (5R,9S)-trimethyl derivatives) and test for target affinity .
- Pharmacophore mapping: Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using crystallographic data .
Basic: What factors influence stability under experimental conditions?
Answer:
- pH sensitivity: Degrades in acidic conditions (pH <3) due to amide hydrolysis.
- Thermal stability: Stable up to 150°C; avoid prolonged heating.
- Light exposure: Store in amber vials to prevent photodegradation .
Advanced: What reaction mechanisms explain by-product formation during synthesis?
Answer:
- Hydrazine side reactions: Excess hydrazine may form hydrazone derivatives (e.g., propane-2-ylidenehydrazono by-products) .
- Radical intermediates: Propenyl groups can undergo unintended polymerization under oxidative conditions.
- Epimerization: Spiro center racemization in polar solvents (e.g., DMSO) .
Advanced: How to optimize reaction yields in large-scale synthesis?
Answer:
- Catalyst screening: Test Pd-based catalysts for propenyl coupling efficiency.
- Process control: Use inline FTIR to monitor cyclization progress.
- Scale-up adjustments: Replace THF with safer solvents (e.g., 2-MeTHF) and optimize reflux times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
